molecular formula C19H21ClN2O3S B4885554 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide

3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide

カタログ番号 B4885554
分子量: 392.9 g/mol
InChIキー: ZJLNVXNNGRDGMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of B-cell malignancies.

作用機序

BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical studies. In addition, 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the migration and invasion of B-cells, which is important in preventing the spread of cancer cells. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical studies.

実験室実験の利点と制限

One advantage of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide is its specificity for BTK, which reduces the risk of off-target effects. 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide is its potential toxicity, which may limit its use in clinical settings.

将来の方向性

Future studies on 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide could focus on its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, further studies on the safety and efficacy of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide in clinical trials are needed to determine its potential as a therapeutic agent for B-cell malignancies.

合成法

The synthesis of 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide involves several steps, including the condensation of 4-aminobenzenesulfonamide with cyclohexyl isocyanide, followed by the reaction with 3-chlorobenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

科学的研究の応用

3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.

特性

IUPAC Name

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-6-4-5-14(13-15)19(23)21-16-9-11-18(12-10-16)26(24,25)22-17-7-2-1-3-8-17/h4-6,9-13,17,22H,1-3,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNVXNNGRDGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(cyclohexylsulfamoyl)phenyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。